molecular formula C12H6Br2N2O2 B6106429 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole

Cat. No. B6106429
M. Wt: 370.00 g/mol
InChI Key: NZCDUBJBRAKELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole, also known as BrFPhBO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of biological and pharmacological activities, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The exact mechanism of action of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific targets in the body. For example, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In addition, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the concentration used and the duration of exposure.

Future Directions

There are several future directions for the research of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole. One potential area of study is the development of new drugs based on the structure of this compound. Another area of study is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of new synthetic methods for this compound could lead to the production of more potent analogs with improved biological activities.
Conclusion
In conclusion, this compound is a promising compound with a range of biological and pharmacological activities. Its potential use in the treatment of various diseases makes it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromophenylacetic acid with thionyl chloride to form 2-bromophenylacetyl chloride. This intermediate is then reacted with 5-bromo-2-furaldehyde to form 3-(5-bromo-2-furyl)-2-bromophenylacetyl chloride. Finally, this intermediate is reacted with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O2/c13-8-4-2-1-3-7(8)12-15-11(16-18-12)9-5-6-10(14)17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCDUBJBRAKELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(O3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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